Acétate de triéthylammonium

Vue d'ensemble

Description

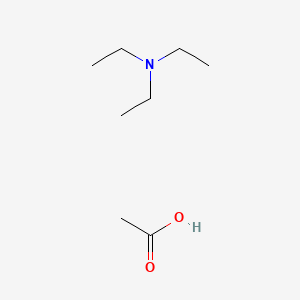

Triethylammonium acetate is a volatile salt formed from the reaction of triethylamine and acetic acid. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography separations of oligonucleotides. This compound is known for its ability to form a stable ionic liquid, making it useful in various chemical and biochemical applications .

Applications De Recherche Scientifique

Triethylammonium acetate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Triethylammonium acetate is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) separations of oligonucleotides . It plays a key role in buffer solutions for oligonucleotide synthesis and purification .

Mode of Action

Triethylammonium acetate is a mixture of triethylamine (TEA) and acetic acid (AcOH). It is often referred to as a protic ionic liquid as it comes from the combination of Bronsted acid and base . The ionization occurs because of proton transfer . The cohesive energy in these liquids stems from both the Coulomb interactions and hydrogen bonding .

Biochemical Pathways

Triethylammonium acetate is known to affect the pH of solutions, acting as a buffer. It can stabilize the pH of a solution within a certain range, reducing changes in the solution’s acidity or alkalinity . This buffering action is mainly achieved through the reaction between its acidic and basic components .

Pharmacokinetics

It is known that the compound is a volatile salt , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of triethylammonium acetate’s action is the stabilization of the pH of a solution, which is crucial in various biochemical and biological applications, particularly in peptide and proteomics research . It also plays a key role in the chromatographic separation of oligonucleotides .

Action Environment

The action of triethylammonium acetate can be influenced by environmental factors. For instance, its volatility means that it can evaporate under certain conditions, potentially affecting its efficacy and stability . Furthermore, its buffering action is dependent on the pH of the solution it is in .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triethylammonium acetate is synthesized by mixing equimolar amounts of triethylamine and acetic acid. The reaction is typically carried out at room temperature, and the resulting solution is then concentrated to obtain the salt. The reaction can be represented as follows:

(C2H5)3N+CH3COOH→(C2H5)3NH+CH3COO−

Industrial Production Methods: In industrial settings, the production of triethylammonium acetate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the product is purified through distillation or crystallization. The purity of the final product is crucial for its use in high-performance liquid chromatography and other sensitive applications .

Types of Reactions:

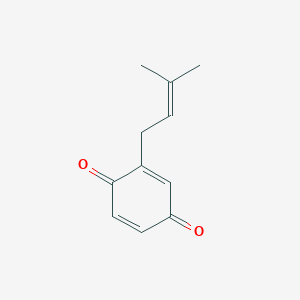

Aza-Michael Addition: Triethylammonium acetate promotes the chemoselective aza-Michael addition of amines to α,β-unsaturated compounds.

Thia-Michael Addition: Similar to the aza-Michael addition, triethylammonium acetate facilitates the addition of thiols to α,β-unsaturated compounds, leading to the formation of thioethers.

Common Reagents and Conditions:

Aza-Michael Addition: Typically involves amines and α,β-unsaturated nitriles or carbonyl compounds.

Thia-Michael Addition: Involves thiols and α,β-unsaturated compounds under mild conditions with triethylammonium acetate as the catalyst.

Major Products:

Aza-Michael Addition: Produces β-amino carbonyl compounds.

Thia-Michael Addition: Produces β-thioether carbonyl compounds.

Comparaison Avec Des Composés Similaires

Triethylammonium bicarbonate: Another protic ionic liquid used in similar applications as triethylammonium acetate.

Triethylammonium phosphate: Used as a buffer in biochemical applications.

Triethylammonium formate: Employed in organic synthesis as a catalyst.

Uniqueness: Triethylammonium acetate is unique due to its ability to form a stable ionic liquid with partial ionization, making it highly effective as an ion-pairing reagent and catalyst. Its recyclability and green chemistry profile further enhance its appeal in various scientific and industrial applications .

Propriétés

IUPAC Name |

acetic acid;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBGNFCMKJOFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-44-8 (Parent) | |

| Record name | Triethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063736 | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

10% Aqueous solution: Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triethylammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5204-74-0 | |

| Record name | Triethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

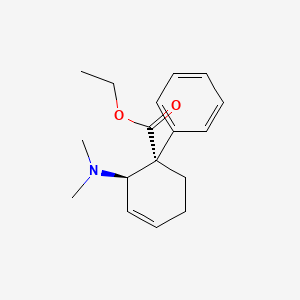

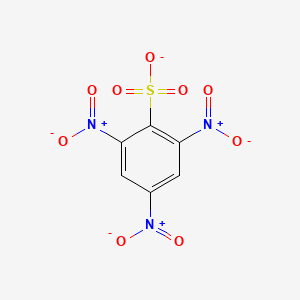

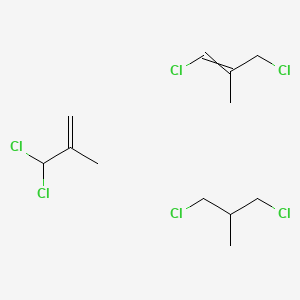

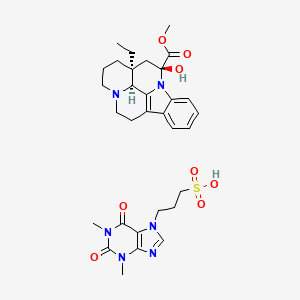

Feasible Synthetic Routes

A: Triethylammonium acetate, a small molecular quaternary ammonium salt, can intercalate into the interlayer spaces of clay crystals. [] This physical adsorption disrupts the interaction between water molecules and the clay surface, effectively inhibiting shale hydration and preventing swelling and dispersion. []

A: While triethylammonium acetate is not directly involved in the relaxase reaction mechanism, it plays a crucial role in the purification and analysis of the reaction products. [] After the reaction of TraI with DNA oligonucleotides, triethylammonium acetate is used in the HPLC purification step to separate the TraI-oligonucleotide adducts from other reaction components. [] This separation is crucial for subsequent analysis and characterization of the reaction products. []

A: The molecular formula of triethylammonium acetate is C8H21NO2. Its molecular weight is 163.28 g/mol. []

A: Fourier transform infrared spectroscopy (FT-IR) is frequently employed to confirm the formation of triethylammonium acetate and identify its characteristic functional groups. [] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR, provides detailed structural information about the compound. [, ]

A: Triethylammonium acetate, when used as a medium for Fenton-like reactions, exhibits a retardation effect on the decomposition of hydrogen peroxide. [] This stabilization effect could be attributed to the ionic liquid's ability to modulate the reactivity of the Fenton reagents and prevent the premature degradation of hydrogen peroxide.

A: Triethylammonium acetate can act as both a catalyst and a solvent in various organic reactions. [, ] For example, it facilitates the domino-Knoevenagel-hetero-Diels-Alder reaction for synthesizing angular polyheterocycles. [] It has also been employed as a catalyst in the synthesis of bicyclic ortho-aminocarbonitrile derivatives, offering advantages like short reaction times and high yields. []

A: Triethylammonium acetate, acting as a hydrophilic ionic liquid, enhances the selectivity and yield of phenol production in the hydroxylation of benzene via hydrogen peroxide. [] This effect is attributed to the ionic liquid's ability to slow down the decomposition of hydrogen peroxide, protecting the formed phenol from further oxidation. [] The acidity of the triethylammonium acetate system also plays a crucial role in promoting phenol selectivity. []

A: Semi-empirical molecular dynamics simulations, specifically density functional tight binding (DFTB), have been employed to explore the structural features and dynamics of triethylammonium acetate. [] These simulations revealed a complex system where ionization is only partial, with stable ionic couples primarily embedded within the acetic acid neutral moiety. []

A: The alkyl chain length of ammonium ionic liquids significantly influences their catalytic activity in glycerol oligomerization. [] Longer alkyl chains, such as those in 1-dodecyl-N,N,N-triethylammonium acetate, lead to higher glycerin conversion rates. [] This effect could be attributed to the increased hydrophobicity of the ionic liquid, enhancing its interaction with glycerol and promoting the oligomerization process. []

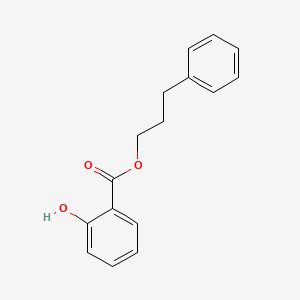

A: One approach involves synthesizing acyl nucleotides, where a fatty acid moiety is linked to the nucleotide via an acyl phosphate bond, using triethylammonium acetate as a buffer during hydrolysis studies. [] This modification enhances lipophilicity, potentially improving cellular uptake and bioavailability. [] The acyl phosphate bond is designed for selective cleavage to release the active nucleotide. []

A: Triethylammonium acetate is extensively used as a mobile phase additive in high-performance liquid chromatography (HPLC) for separating a wide range of compounds, including oligonucleotides, DNA fragments, drugs, and metabolites. [, , , , , , , , , ] Its ability to act as an ion-pairing reagent makes it particularly suitable for analyzing charged and polar molecules. [, , , , , , , , , ]

A: Adding triethylammonium acetate to the mobile phase in HILIC-LC/ESI-MS enhances the separation of oligonucleotides, particularly in distinguishing between N and N+A. [] It also significantly improves desalting efficiency during analysis, resulting in cleaner mass spectra and facilitating more accurate interpretation. []

A: Triethylammonium acetate has been employed in dissolution studies of drug formulations, particularly for tetroxoprim and sulphadiazine tablets. [] By analyzing the drug release profiles in the presence of triethylammonium acetate, researchers can gain insights into the dissolution characteristics and potential bioavailability of these formulations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol](/img/structure/B1206374.png)

![1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3',4':4,5]benzo[1,2-d][1,2,3]triazole](/img/structure/B1206383.png)